3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride
Overview
Description
3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H24ClNO and a molecular weight of 221.77 g/mol . It is known for its unique cyclobutane ring structure, which is substituted with a butoxy group and a trimethylamine moiety. This compound is typically available in the form of a hydrochloride salt, which enhances its stability and solubility in aqueous solutions .
Scientific Research Applications
3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride involves several key steps. One common method starts with the cyclobutanone derivative, which undergoes a nucleophilic substitution reaction with butanol in the presence of a strong base to form the butoxy-substituted cyclobutane . This intermediate is then subjected to reductive amination with trimethylamine, followed by treatment with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclobutane derivatives.
Mechanism of Action
The mechanism of action of 3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-butoxy-N,2,2-trimethylcyclobutan-1-amine
- 3-butoxy-N,2,2-trimethylcyclobutan-1-amine acetate
- 3-butoxy-N,2,2-trimethylcyclobutan-1-amine sulfate
Uniqueness
3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
3-butoxy-N,2,2-trimethylcyclobutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-5-6-7-13-10-8-9(12-4)11(10,2)3;/h9-10,12H,5-8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUYRHVTLNUQKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC(C1(C)C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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